![molecular formula C13H15N3O2 B3937579 5-cyclopropyl-4-(2-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3937579.png)
5-cyclopropyl-4-(2-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
5-cyclopropyl-4-(2-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound with potential applications in scientific research. This compound belongs to the class of triazolone derivatives and has been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-4-(2-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is not fully understood. However, it has been suggested that this compound may act as a modulator of GABA receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability. It may also affect the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that 5-cyclopropyl-4-(2-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, which may make it useful as a therapeutic agent for conditions such as arthritis and neuropathic pain. It has also been shown to have anxiolytic and sedative effects, which may make it useful for the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 5-cyclopropyl-4-(2-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in lab experiments is its potential as a therapeutic agent for neurological disorders. Its anti-inflammatory and analgesic properties may also make it useful for studying the mechanisms of pain and inflammation. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 5-cyclopropyl-4-(2-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. One direction is to further investigate its potential as a therapeutic agent for neurological disorders. Another direction is to study its effects on the immune system and its potential as an anti-inflammatory agent. Additionally, more research is needed to fully understand its mechanism of action and to develop more effective synthetic methods for producing this compound.
Scientific Research Applications
5-cyclopropyl-4-(2-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has potential applications in scientific research. This compound has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders. It has also been investigated for its anti-inflammatory and analgesic properties.
properties
IUPAC Name |
3-cyclopropyl-4-(2-ethoxyphenyl)-1H-1,2,4-triazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-11-6-4-3-5-10(11)16-12(9-7-8-9)14-15-13(16)17/h3-6,9H,2,7-8H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMOEOVRTREWKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NNC2=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-4-(2-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.